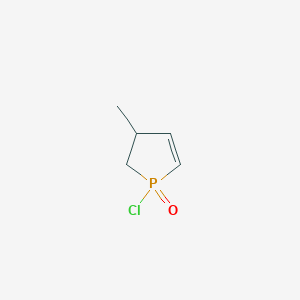![molecular formula C8H17NO3Si B14497369 1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 63446-57-1](/img/structure/B14497369.png)
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane, also known as 1-Methoxysilatrane, is a tricyclic organosilicon compound. It is characterized by its unique structure, which includes a silicon atom bonded to oxygen and nitrogen atoms, forming a bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be synthesized through the reaction of silatrane HSi(OCH2CH2)3N with various reagents. One common method involves the reaction with mercury(II) salts (HgX2) to produce 1-substituted silatranes . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different reagents to form 1-substituted silatranes.
Reduction Reactions: It can reduce ketones and aldehydes, showcasing its potential as a reducing agent.
Common Reagents and Conditions
Mercury(II) Salts (HgX2): Used in substitution reactions to produce 1-substituted silatranes.
Ketones and Aldehydes: Reduced by this compound under mild conditions.
Major Products Formed
1-Substituted Silatranes: Formed through substitution reactions with mercury(II) salts.
Reduced Ketones and Aldehydes: Products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its ability to form stable complexes with various molecules. The silicon atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. This coordination ability is crucial for its reactivity in substitution and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other silatranes, such as:
1-Vinylsilatrane: Similar structure but with a vinyl group instead of a methoxy group.
1-Phenylsilatrane: Contains a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its methoxy group, which imparts specific reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
63446-57-1 |
|---|---|
Molekularformel |
C8H17NO3Si |
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
1-methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17NO3Si/c1-10-13-8-2-3-9(4-6-11-13)5-7-12-13/h2-8H2,1H3 |
InChI-Schlüssel |
RFHXUALAYUACIF-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]12CCCN(CCO1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


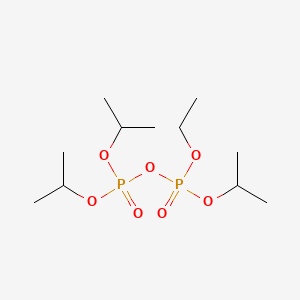



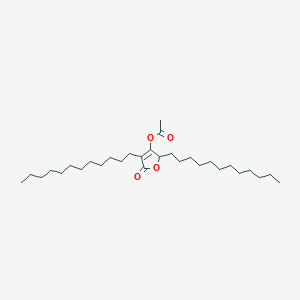
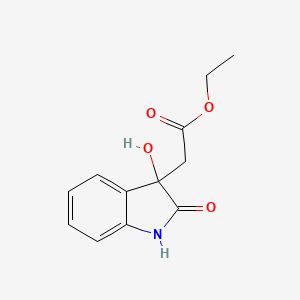
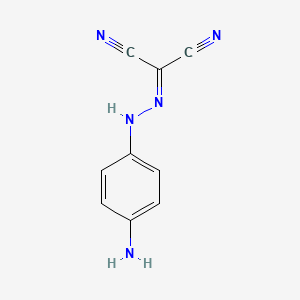

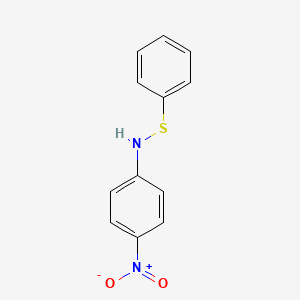
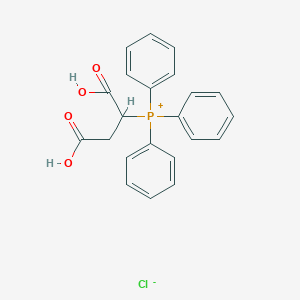
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
